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molecular formula C10H11NO2 B8527982 2-Ethyl-4-methoxybenzoxazole

2-Ethyl-4-methoxybenzoxazole

Cat. No. B8527982
M. Wt: 177.20 g/mol
InChI Key: ATRYWXPOISMRKP-UHFFFAOYSA-N
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Patent
US06353010B1

Procedure details

2-Ethyl-4-hydroxybenzoxazole (4.17 g) was dissolved in tetrahydrofuran (73 ml) at room temperature. Tetrabutylammonium iodide (0.4 g) was added, followed by a solution of sodium hydroxide (3.89 g) in water (40 ml). The mixture was stirred for 10 minutes before addition of iodomethane (3.13 ml). Stirring was then continued overnight. The crude mixture was evaporated onto silica, and purified by flash chromatography eluting with 25% then 50% ethyl acetate in hexane to give the title compound as a straw coloured liquid (3.05 g).
Quantity
4.17 g
Type
reactant
Reaction Step One
Quantity
73 mL
Type
solvent
Reaction Step One
Quantity
3.89 g
Type
reactant
Reaction Step Two
Quantity
3.13 mL
Type
reactant
Reaction Step Three
Quantity
0.4 g
Type
catalyst
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[O:4][C:5]2[CH:11]=[CH:10][CH:9]=[C:8]([OH:12])[C:6]=2[N:7]=1)[CH3:2].[OH-].[Na+].I[CH3:16]>O1CCCC1.[I-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[CH2:1]([C:3]1[O:4][C:5]2[CH:11]=[CH:10][CH:9]=[C:8]([O:12][CH3:16])[C:6]=2[N:7]=1)[CH3:2] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
4.17 g
Type
reactant
Smiles
C(C)C=1OC2=C(N1)C(=CC=C2)O
Name
Quantity
73 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3.89 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
3.13 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
0.4 g
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude mixture was evaporated onto silica
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography
WASH
Type
WASH
Details
eluting with 25%

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)C=1OC2=C(N1)C(=CC=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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